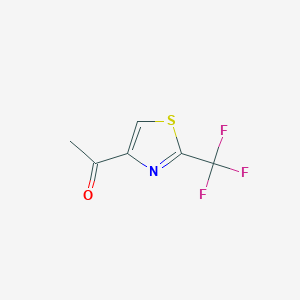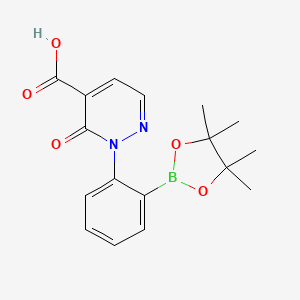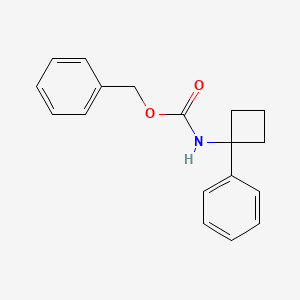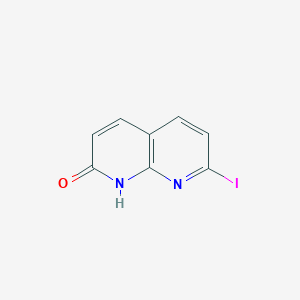
7-Iodo-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-1,8-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic aromatic organic compounds that contain a pyridine ring fused to another pyridine ring. The presence of an iodine atom at the 7th position and a keto group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,8-naphthyridin-2(1H)-one typically involves the iodination of 1,8-naphthyridin-2(1H)-one. This can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the keto group to an alcohol group, forming 7-iodo-1,8-naphthyridin-2-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction would produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Iodo-1,8-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of 1,8-naphthyridine have been studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Iodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridin-2(1H)-one: The parent compound without the iodine atom.
7-Bromo-1,8-naphthyridin-2(1H)-one: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,8-naphthyridin-2(1H)-one: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom at the 7th position in 7-Iodo-1,8-naphthyridin-2(1H)-one may confer unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.
Propriétés
IUPAC Name |
7-iodo-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSPUOENILUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
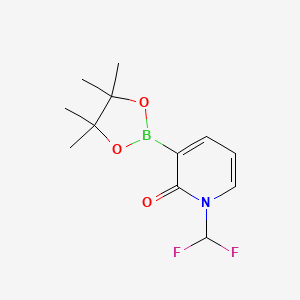
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
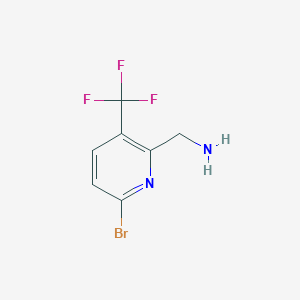
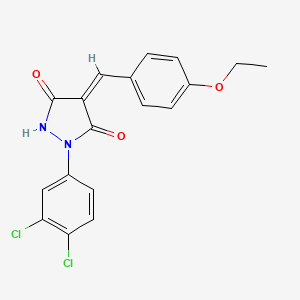
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)

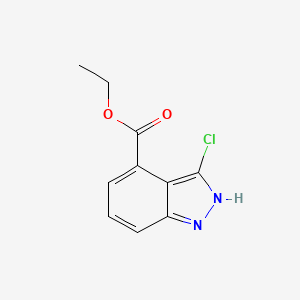
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
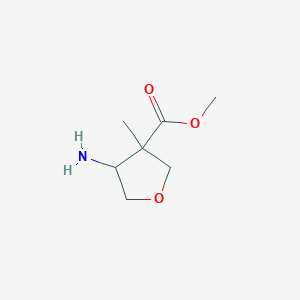
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

